REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.NC1C(C)=C(C)C=CN=1.[NH2:17][C:18]1[CH:23]=[C:22]([CH3:24])[C:21]([CH3:25])=[CH:20][N:19]=1>>[C:5]([NH:17][C:18]1[CH:23]=[C:22]([CH3:24])[C:21]([CH3:25])=[CH:20][N:19]=1)(=[O:7])[CH3:6]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=C1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
137.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the method of W
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed twice on silica gel
|
Type
|
WASH
|
Details
|
eluted with 30-50% ethyl acetate in dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=NC=C(C(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |